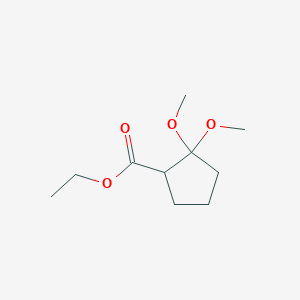

Ethyl 2,2-dimethoxycyclopentane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-oxocyclopentanecarboxylate is a clear, colorless to pale yellow liquid . Its molecular formula is C8H12O3 and it has a molecular weight of 156.18 . It is also known by the synonym ethyl 2-oxocyclopentane-1-carboxylate .

Chemical Reactions Analysis

There is a study that mentions the use of a ketoreductase-overexpressing recombinant E. coli strain for the reduction of ethyl 2′-ketopantothenate to ethyl ®-pantothenate . This might provide some insight into potential chemical reactions involving similar compounds.Physical and Chemical Properties Analysis

Ethyl 2-oxocyclopentanecarboxylate has a refractive index of 1.4500-1.4550 @ 20°C . It is a combustible liquid .Wissenschaftliche Forschungsanwendungen

Oxidative Ring Opening

A study by Graziano et al. (1996) explored the oxidative ring opening of ethyl 2,2-dimethoxycyclopropane-1-carboxylates using RuO4. This process leads to the regioselective scission of the electron-rich C1-C2 bond, showcasing the compound's utility in synthetic transformations for generating more complex molecules (Graziano, Lasalvia, Piccialli, & Sica, 1996).

Halogenation Reactions

Piccialli et al. (2002) investigated the bromination and iodination reactions of ethyl 2,2-dimethoxycyclopropanecarboxylates, demonstrating the compound's reactivity towards halogens and the potential for further functionalization. This study contributes to our understanding of the compound's behavior in synthetic organic chemistry and the development of novel molecules (Piccialli, Graziano, Iesce, & Cermola, 2002).

Enzymatic Polymerization

In the field of polymer science, Pang, Ritter, and Tabatabai (2003) used a related compound, Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, for the enzymatic polymerization in the presence of cyclodextrine, demonstrating an innovative approach to polymer synthesis. This research opens up new avenues for the development of biocompatible and environmentally friendly polymers (Pang, Ritter, & Tabatabai, 2003).

Ethylene Precursor Research

In biochemistry, research on ethylene biosynthesis and its precursors, such as 1-aminocyclopropane-1-carboxylic acid (ACC), has benefitted from understanding the reactions and mechanisms involving cyclopropane carboxylates. Boller, Herner, and Kende (2004) developed an assay for ACC, a precursor of ethylene, showcasing the importance of such compounds in studying plant hormones and their roles in fruit ripening and plant senescence (Boller, Herner, & Kende, 2004).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 2,2-dimethoxycyclopentane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-4-14-9(11)8-6-5-7-10(8,12-2)13-3/h8H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKRNPDZICFORT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1(OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-{pyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2847368.png)

![(5E)-5-[(4-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2847371.png)

![[4-(Oxiran-2-yl)oxan-4-yl]methanol](/img/structure/B2847379.png)

![4-[(4-Methylbenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2847383.png)